molecular weight and physical characteristics of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate
molecular weight and physical characteristics of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate
An In-depth Technical Guide to Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and physical characteristics of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate. Due to the compound's novelty, this document synthesizes theoretical calculations with established principles of organic and medicinal chemistry to offer a robust predictive profile. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into its structure, properties, and potential synthetic pathways. This guide is structured to facilitate a deep understanding of the molecule, enabling informed decisions in experimental design and application.
Table of Contents
-
Nomenclature and Structural Elucidation
-
Calculated Molecular Properties
-
Estimated Physical and Chemical Characteristics
-
Proposed Synthesis and Characterization Workflow
-
Potential Applications in Research and Drug Development
-
References
Nomenclature and Structural Elucidation
The systematic IUPAC name, Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate, defines a precise chemical structure. A breakdown of the nomenclature reveals the following constituent parts:
-
Potassium: Indicates the presence of a potassium cation (K⁺), forming a salt.
-
acetate: Designates a derivative of acetic acid where the carboxylic acid proton is replaced. In this case, it is substituted at the second carbon (the alpha-carbon).
-
2-[...amino]acetate: Specifies that a substituted amino group is attached to the alpha-carbon of the acetate moiety.
-
(4-fluorophenyl)carbamoylamino: Describes the substituent on the amino group. This is a urea-based functional group where one nitrogen is attached to the acetate's alpha-carbon, and the other is part of a carbamoyl group substituted with a 4-fluorophenyl ring.
Based on this analysis, the chemical structure can be confidently determined.
Figure 1: Chemical structure of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate.
Calculated Molecular Properties
The fundamental molecular properties of a compound are critical for its characterization and for predicting its behavior in various chemical and biological systems. The following properties have been calculated based on the deduced molecular structure.
| Property | Value | Method |
| Molecular Formula | C₉H₈FKN₂O₃ | Elemental Composition |
| Molecular Weight | 250.27 g/mol | Sum of Atomic Weights[1][2][][4][5] |
| Exact Mass | 250.0159 g/mol | Isotopic Mass Calculation |
| Elemental Composition | C: 43.19%, H: 3.22%, F: 7.59%, K: 15.62%, N: 11.19%, O: 19.18% | Formula-based Calculation |
These values are essential for analytical techniques such as mass spectrometry and for stoichiometric calculations in synthetic chemistry.
Estimated Physical and Chemical Characteristics
In the absence of empirical data, the physical and chemical properties of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate can be reasonably estimated by considering its structural features and by analogy to related compounds.
| Property | Estimated Value/Characteristic | Rationale and Comparative Insights |
| Appearance | White to off-white crystalline solid | Based on the appearance of similar organic potassium salts and N-arylureas. |
| Melting Point | >200 °C (with decomposition) | N-phenylurea has a melting point of 145-147 °C.[6][7][8][9][10] The presence of the fluorophenyl group and the ionic salt character would likely increase the melting point significantly. Decomposition upon melting is common for complex organic salts. |
| Solubility | Soluble in water; sparingly soluble in polar organic solvents (e.g., methanol, ethanol); insoluble in nonpolar organic solvents (e.g., hexane, dichloromethane). | As a potassium salt of a carboxylic acid, high water solubility is expected.[11][12][13][14] The organic portion of the molecule may confer some solubility in polar organic solvents, but the ionic nature will dominate. |
| pKa | Carboxylic Acid (protonated form): ~3.5-4.5 Urea N-H: ~18-20 | The pKa of the parent carboxylic acid is estimated to be in the typical range for alpha-amino acids. The urea N-H protons are generally not acidic under physiological conditions. |
| Stability | Stable under standard conditions. Hygroscopic. | The compound is expected to be stable in solid form. As with many potassium salts, it is likely to be hygroscopic and should be stored in a desiccated environment.[11] |
Proposed Synthesis and Characterization Workflow
The synthesis of N-aryl-N'-carboxymethylureas can be achieved through several established synthetic routes. A plausible and efficient method for the preparation of the parent acid, 2-[(4-fluorophenyl)carbamoylamino]acetic acid, is outlined below, followed by its conversion to the potassium salt.
Synthetic Pathway
A common method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine.[15]
Step 1: Synthesis of 2-[(4-fluorophenyl)carbamoylamino]acetic acid
4-Fluorophenyl isocyanate is reacted with glycine (2-aminoacetic acid) in a suitable solvent, such as a mixture of water and a water-miscible organic solvent (e.g., dioxane or THF), in the presence of a base (e.g., sodium bicarbonate) to neutralize the carboxylic acid.
Step 2: Formation of the Potassium Salt
The resulting 2-[(4-fluorophenyl)carbamoylamino]acetic acid is then treated with one equivalent of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a solvent like ethanol or methanol. The potassium salt can then be isolated by precipitation or by evaporation of the solvent.
Figure 2: Proposed synthetic workflow for Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate.
Characterization Protocol
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and connectivity of all non-exchangeable protons. The aromatic protons of the 4-fluorophenyl group, the methylene protons of the acetate backbone, and the N-H protons of the urea moiety would exhibit characteristic chemical shifts and coupling patterns.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence of the fluorine atom on the phenyl ring.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule, confirming its elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
To identify key functional groups, including the C=O stretches of the urea and carboxylate, and the N-H stretches of the urea.
-
-
Elemental Analysis:
-
To determine the percentage composition of C, H, N, and F, and to confirm the presence of potassium, thereby verifying the empirical formula.
-
Potential Applications in Research and Drug Development
The structural motifs present in Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate suggest several avenues for investigation in drug discovery and development.
-
Enzyme Inhibition: Urea-containing compounds are known to act as inhibitors for a variety of enzymes, often by mimicking a substrate or by forming key hydrogen bonding interactions within the active site.[16] The presence of the fluorophenyl group can enhance binding affinity through favorable interactions.
-
Metabolic Studies: The carboxymethyl group provides a handle for potential conjugation to other molecules or for studying metabolic pathways.
-
Fragment-Based Drug Discovery: This molecule could serve as a fragment or a starting point for the design of more complex bioactive compounds.
Conclusion
Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is a novel compound with a well-defined structure that can be deduced from its systematic name. While experimental data on its physical properties are not currently available, a comprehensive profile has been constructed based on theoretical calculations and analogies to structurally related molecules. This technical guide provides a solid foundation for researchers interested in the synthesis, characterization, and potential applications of this compound, paving the way for future experimental investigations.
References
- Sigma-Aldrich. N-Phenylurea 97 64-10-8.
- SLS. N-Phenylurea, 97% | P36959-500G | SIGMA-ALDRICH.
- ChemicalBook. Phenylurea | 64-10-8. (2026, January 13).
- Chemsrc. phenylurea | CAS#:64-10-8. (2025, August 24).
- Thermo Fisher Scientific. Organic potassium salts.
- Pengnuo. China 1-Phenylurea Manufacturer and Supplier.
- In Organic Salts Solubility Table.
- Molecular Weight Calcul
- Journal of Chemical & Engineering Data. Solubility of KCl, NaCl, Na2SO4, and K2SO4 in Water–Methanol: Experimental and Modeling. (2025, October 20).
- Molecular Weight Calcul
- BOC Sciences.
- Molecular Weight Calcul
- ACS Medicinal Chemistry Letters. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. (2023, June 9).
- Selleckchem.com.
- PMC.
- Sparkl. Revision Notes - Solubility of sodium, potassium, ammonium salts | Acids, Bases, and Salts | Chemistry - 0620 - Core | IGCSE.
Sources
- 1. molecularweightcalculator.com [molecularweightcalculator.com]
- 2. omnicalculator.com [omnicalculator.com]
- 4. Molecular Weight Calculator (Molar Mass) [calculator.net]
- 5. selleckchem.com [selleckchem.com]
- 6. N-苯基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Phenylurea | 64-10-8 [chemicalbook.com]
- 9. phenylurea | CAS#:64-10-8 | Chemsrc [chemsrc.com]
- 10. China 1-Phenylurea Manufacturer and Supplier | Pengnuo [pengnuochemical.com]
- 11. Organic potassium salts | Thermo Fisher Scientific [thermofisher.com]
- 12. tarek.kakhia.org [tarek.kakhia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Revision Notes - Solubility of sodium, potassium, ammonium salts | Acids, Bases, and Salts | Chemistry - 0620 - Core | IGCSE | Sparkl [sparkl.me]
- 15. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
